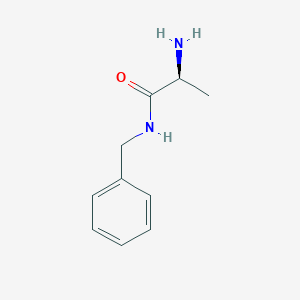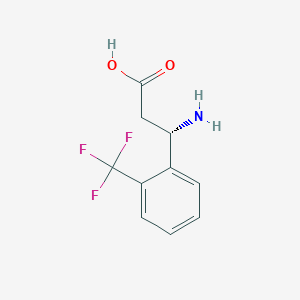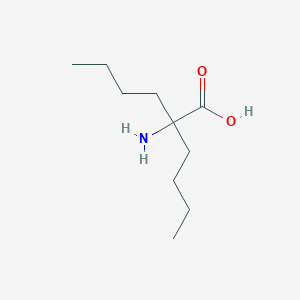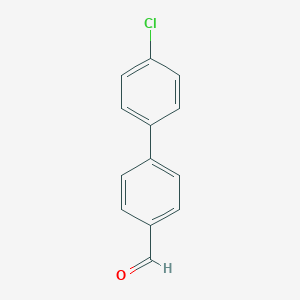
4'-氯联苯-4-甲醛
概述
描述
4’-Chlorobiphenyl-4-carbaldehyde, also known as 4-(4-Chlorophenyl)benzaldehyde, is a chemical compound with the molecular formula C13H9ClO . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of 4’-Chlorobiphenyl-4-carbaldehyde consists of two benzene rings connected by a single bond, with a chlorine atom attached to one ring and a formyl group (C=O) attached to the other . The exact mass of the molecule is 216.0341926 g/mol .Physical And Chemical Properties Analysis
4’-Chlorobiphenyl-4-carbaldehyde has a molecular weight of 216.66 g/mol . It has a XLogP3 value of 4.4, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 17.1 Ų .科学研究应用
杂环化合物的合成
4'-氯联苯-4-甲醛在合成各种杂环化合物中发挥作用。例如,它参与了通过分子内芳基化合成4H-噻吩[3,2-c]色烯的过程,这个过程对于开发具有潜在药理应用的新化学实体至关重要(Fisyuk et al., 2012)。这个过程强调了它在创造具有独特化学性质的结构多样化化合物中的作用。
光物理性质和应用
对4'-氯联苯-4-甲醛衍生物的光物理性质进行了广泛研究。这些化合物,包括2-取代噻吩[3,2-c]喹啉,表现出中等到高的荧光量子产率。这使它们成为潜在的候选物,可用作隐形墨水染料和其他需要荧光的应用(Bogza et al., 2018)。
生物评价和应用
已合成并评估了4'-氯联苯-4-甲醛衍生物的各种生物活性。通过Suzuki-Miyaura反应合成的4-芳基噻吩-2-甲醛等化合物表现出显著的抗菌和抗尿酶活性,在药物化学领域具有重要意义(Ali et al., 2013)。
环境应用
涉及4'-氯联苯-4-甲醛的研究还涉及环境应用,特别是在吸附和处理污染物方面。例如,关于水相4-氯联苯的吸附和利用紫外照射的二氧化钛进行处理的研究,对于有效地从水源中去除这类污染物有着重要贡献(Kuo & Lo, 1997)。
安全和危害
4’-Chlorobiphenyl-4-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using it only in well-ventilated areas .
作用机制
Target of Action
It is often used in research and as a reference material
Mode of Action
A study on a similar compound, 4-chlorobiphenyl (4-cb), suggests that it reacts with the no3 radical, forming a charge transfer complex (ctc) as an intermediate . The reaction process is divided into two phases: formation of the CTC intermediate by electrostatic attraction between 4-CB and the NO3 radical, and subsequent reactions leading to the final product .
Biochemical Pathways
The degradation of polychlorinated biphenyls (PCBs), a group that includes 4’-Chlorobiphenyl-4-carbaldehyde, can occur through anaerobic dechlorination, aerobic microbial degradation, or a combination of both . As chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Result of Action
It’s known that pcbs, including 4’-chlorobiphenyl-4-carbaldehyde, are persistent organic pollutants that can have detrimental effects on the environment and human health .
Action Environment
The action of 4’-Chlorobiphenyl-4-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . It’s also important to note that the compound is air-sensitive and should be stored under inert gas .
属性
IUPAC Name |
4-(4-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCMNUUPBMYDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343831 | |
| Record name | 4'-Chlorobiphenyl-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chlorobiphenyl-4-carbaldehyde | |
CAS RN |
80565-30-6 | |
| Record name | 4'-Chlorobiphenyl-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

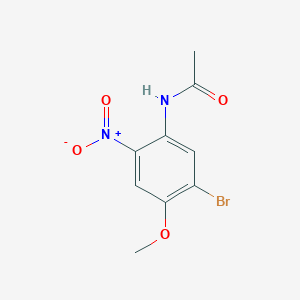
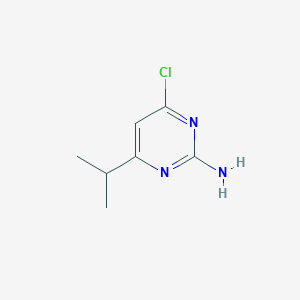
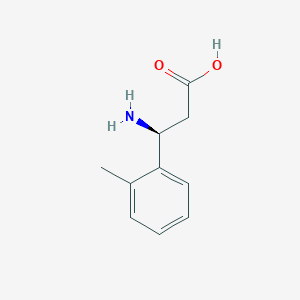
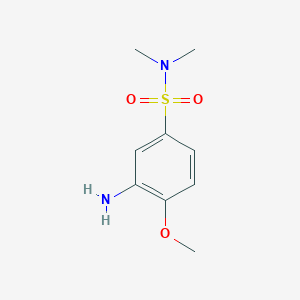
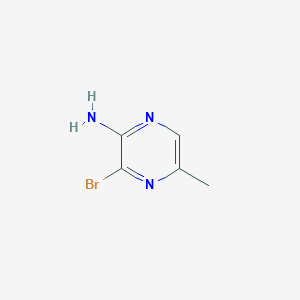
![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)

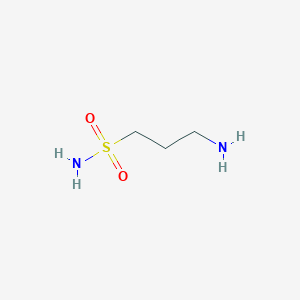

![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)
